Welcome to the BenchChem Online Store!
molecular formula C11H11NO3 B2936429 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid CAS No. 61164-71-4

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-YL)acetic acid

Cat. No. B2936429
M. Wt: 205.213
InChI Key: VOOBKBWATCPJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253164B2

Procedure details

The [1-(4-methoxy-benzyl)-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl]-acetic acid tert-butyl ester (3.35 mmol) obtained in the previous step is dissolved in 7 mL of TFA and heated to reflux for 1.5 hours. After removal of the excess TFA under reduced pressure, acid-base extraction gives the crude (2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid as a yellow solid. Yield: 93%.
Name
[1-(4-methoxy-benzyl)-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl]-acetic acid tert-butyl ester
Quantity
3.35 mmol
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:28])[CH2:7][CH:8]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10](CC2C=CC(OC)=CC=2)[C:9]1=[O:27])(C)(C)C>C(O)(C(F)(F)F)=O>[O:27]=[C:9]1[CH:8]([CH2:7][C:6]([OH:28])=[O:5])[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[NH:10]1

Inputs

Step One
Name
[1-(4-methoxy-benzyl)-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl]-acetic acid tert-butyl ester
Quantity
3.35 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(CC1C(N(C2=CC=CC=C2C1)CC1=CC=C(C=C1)OC)=O)=O
Step Two
Name
Quantity
7 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After removal of the excess TFA
EXTRACTION
Type
EXTRACTION
Details
under reduced pressure, acid-base extraction

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=CC=CC=C2CC1CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.